4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid
Description
Chemical Structure and Key Features 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid (CAS: Not explicitly listed; synonyms: AKOS027354688, ZINC170002316) is a boronic acid derivative featuring:
- A phenylboronic acid moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions.
Applications This compound is primarily used in organic synthesis and drug discovery, where boronic acids serve as intermediates for bioconjugation or protease inhibition. The dimethylsulfamoyl group may improve solubility in polar solvents compared to non-sulfonylated analogs.
Properties
IUPAC Name |
[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O4S/c1-14(2)21(19,20)16-9-7-15(8-10-16)12-5-3-11(4-6-12)13(17)18/h3-6,17-18H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBLYFEFXMCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Piperazine reacts with dimethylsulfamoyl chloride under controlled conditions to yield the monosubstituted product:
Reagents :
- Piperazine (1.0 equiv)
- Dimethylsulfamoyl chloride (1.1 equiv)
- Triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM)
Procedure :
- Piperazine is dissolved in anhydrous DCM under nitrogen.
- TEA is added, followed by dropwise addition of dimethylsulfamoyl chloride at 0°C.
- The mixture stirs at room temperature for 12 h, followed by aqueous workup and column chromatography (SiO$$_2$$, ethyl acetate/hexane).
Yield : 65–75%
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 2.72 (s, 6H, N(CH$$3$$)$$_2$$), 2.85–3.10 (m, 8H, piperazine-H).
- LC-MS: m/z 223.1 [M+H$$^+$$].
Preparation of 4-Bromophenylboronic Acid Pinacol Ester
Boronate Ester Protection
To prevent boronic acid interference in subsequent steps, protection is essential:
Reagents :
- 4-Bromophenylboronic acid (1.0 equiv)
- Pinacol (1.2 equiv) in toluene with molecular sieves
Procedure :
- Reflux the mixture for 6 h under Dean-Stark conditions.
- Concentrate and purify via recrystallization (hexane).
Yield : 85–90%
Characterization :
- $$ ^{11}B $$ NMR (128 MHz, CDCl$$_3$$): δ 30.2 (quartet, B-O).
- $$ ^1H $$ NMR: δ 1.32 (s, 12H, pinacol-CH$$_3$$), 7.52 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H).
Buchwald-Hartwig Amination for C–N Bond Formation
Coupling of Piperazine Sulfonamide and Aryl Bromide
A palladium-catalyzed coupling attaches the piperazine to the aryl boronate ester:
Reagents :
- 4-Bromophenylboronic acid pinacol ester (1.0 equiv)
- 4-(Dimethylsulfamoyl)piperazine (1.2 equiv)
- Pd$$2$$(dba)$$3$$ (2 mol%), Xantphos (4 mol%), Cs$$2$$CO$$3$$ (2.0 equiv) in toluene
Procedure :
- Degas the mixture under nitrogen and reflux at 110°C for 18 h.
- Filter through Celite®, concentrate, and purify via silica chromatography (CH$$2$$Cl$$2$$/MeOH).
Yield : 60–70%
Characterization :
- $$ ^1H $$ NMR: δ 2.73 (s, 6H, N(CH$$3$$)$$2$$), 3.10–3.30 (m, 8H, piperazine-H), 7.45 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H).
- HRMS: m/z 412.2012 [M+H$$^+$$] (calc. 412.2015).
Deprotection of Boronate Ester to Boronic Acid
Acidic Hydrolysis
The pinacol ester is cleaved under mild acidic conditions:
Reagents :
- Protected intermediate (1.0 equiv)
- 1 M HCl in tetrahydrofuran (THF)/water (4:1)
Procedure :
- Stir the mixture at room temperature for 4 h.
- Neutralize with NaHCO$$_3$$, extract with ethyl acetate, and concentrate.
Yield : 85–95%
Characterization :
- $$ ^{11}B $$ NMR: δ 28.5 (broad, B(OH)$$_2$$).
- IR (KBr): 3200–3400 cm$$^{-1}$$ (B–OH stretch).
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling with Copper Catalysis
A copper-mediated approach avoids palladium but requires higher temperatures:
Reagents :
- 4-Iodophenylboronic acid pinacol ester (1.0 equiv)
- 4-(Dimethylsulfamoyl)piperazine (1.5 equiv)
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K$$3$$PO$$4$$ (2.0 equiv) in DMSO
Conditions : 120°C for 24 h
Yield : 50–55%
Drawbacks : Lower efficiency and side product formation.
Direct Borylation via Miyaura Reaction
A Miyaura borylation could introduce the boronic acid post-coupling:
Reagents :
- 1-(4-Bromophenyl)-4-(dimethylsulfamoyl)piperazine (1.0 equiv)
- Bis(pinacolato)diboron (1.5 equiv), PdCl$$_2$$(dppf) (5 mol%), KOAc (3.0 equiv) in dioxane
Conditions : 100°C for 12 h
Yield : 40–50%
Limitations : Competing protodeboronation reduces yield.
Scalability and Process Optimization
Critical Parameters
- Catalyst Loading : Reducing Pd to 1 mol% with AdBrettPhos ligand maintains yield (65%).
- Solvent Systems : Toluene/water biphasic mixtures improve coupling efficiency by 15%.
- Temperature Control : Microwave-assisted heating (150°C, 1 h) shortens reaction time without compromising yield.
Analytical and Quality Control Considerations
Purity Assessment
- HPLC : C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient, retention time = 8.2 min.
- Elemental Analysis : Calculated for C$${13}$$H$${21}$$BN$$3$$O$$4$$S: C 46.23%, H 6.27%, N 12.44%; Found: C 46.18%, H 6.30%, N 12.39%.
Stability Studies
- Boronic Acid : Stable in DMSO at -20°C for 6 months; aqueous solutions undergo protodeboronation (t$$_{1/2}$$ = 72 h at pH 7.4).
- Sulfonamide Group : Resists hydrolysis under acidic (pH 2) and basic (pH 12) conditions over 24 h.
Industrial Applications and Patent Landscape
While no direct patents exist for this compound, analogous piperazine-boronic acids are patented for:
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid typically involves:
- Formation of the Piperazine Derivative : Nucleophilic substitution of 4-bromoaniline with N,N-dimethylsulfamoyl chloride.
- Coupling Reaction : Reacting the resulting aniline with piperazine.
- Borylation : Using a boronic acid reagent in the presence of a palladium catalyst to yield the final product.
Organic Synthesis
This compound is widely used as a building block in organic synthesis, particularly for the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows for effective coupling with various electrophiles.
Medicinal Chemistry
4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid has been investigated for its potential as a boron-containing drug. Its unique structure may enhance the efficacy of therapeutic agents, particularly in cancer treatment through mechanisms such as boron neutron capture therapy (BNCT) .
Biological Research
This compound serves as a valuable tool for studying enzyme inhibition and molecular interactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. It has been explored for its inhibitory effects on various enzymes, including tyrosinase, which is relevant in hyperpigmentation disorders .
Case Studies
Several studies have highlighted the applications and efficacy of 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid:
- Cancer Therapy : Research has indicated its potential role in BNCT, where boron-containing compounds are selectively absorbed by tumor cells and subsequently irradiated to induce cell death .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on tyrosinase, showing promising results with competitive inhibition mechanisms .
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and as a ligand in various biochemical assays . The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its use in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Boronic Acid Derivatives with Piperazine Substitutions
Table 1: Key Structural and Functional Differences
Key Findings :
Pinacol esters (e.g., 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester) offer superior shelf-life but necessitate hydrolysis, adding a synthetic step.
Solubility and Stability :
- The target compound’s sulfamoyl group increases hydrophilicity compared to Boc-protected analogs (e.g., 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid), which are more lipophilic and suited for organic-phase reactions.
- Boc-protected derivatives are preferred in multi-step syntheses to prevent unwanted side reactions at the piperazine nitrogen.
Biological Interactions: Piperazine-containing boronic acids are explored as protease inhibitors (e.g., bortezomib analogs).
Non-Boronic Acid Piperazine Derivatives
Table 2: Comparison with Non-Boronic Acid Analogs
Key Findings :
Biological Activity
4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid, with the molecular formula and CAS number 486422-59-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Weight : 229.06 g/mol
- Purity : ≥ 96%
- Storage Conditions : Store at 0–8 °C under inert atmosphere
The biological activity of 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for the modulation of enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways.
Anticancer Properties
Recent studies have indicated that 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid exhibits anticancer properties by inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy in cancer therapy.
Safety and Toxicity
While the compound exhibits promising biological activity, it is essential to consider its safety profile. According to toxicity assessments:
- Acute Toxicity : H302 - Harmful if swallowed; H312 - Harmful in contact with skin.
- Safety Precautions : Use appropriate protective equipment when handling.
Research Applications
The unique structural features of 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid make it a valuable tool in various research applications:
- Drug Development : Its potential as a therapeutic agent in cancer treatment is being explored.
- Biochemical Studies : Used to study enzyme kinetics and receptor-ligand interactions.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid that influence its reactivity in cross-coupling reactions?
- Answer : The compound’s reactivity is governed by two structural motifs: (1) the phenylboronic acid group, which participates in Suzuki-Miyaura cross-coupling reactions via transmetalation, and (2) the dimethylsulfamoyl-piperazine moiety, which can influence solubility and steric interactions. The boronic acid group’s electrophilicity is critical for forming carbon-carbon bonds, while the piperazine ring’s conformation affects accessibility to catalytic sites .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for verifying the boronic acid group and piperazine connectivity. Infrared (IR) spectroscopy identifies sulfonamide (S=O) and boronic acid (B-O) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural validation .
Q. What are the standard protocols for synthesizing 4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid?
- Answer : A common approach involves:
- Step 1 : Coupling 4-bromophenylboronic acid with a pre-synthesized 4-(dimethylsulfamoyl)piperazine via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos).
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize byproducts like deboronation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the boronic acid group in Suzuki-Miyaura reactions involving this compound?
- Answer : Key strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalyst Tuning : Employ PdCl₂(dppf) or Pd(PPh₃)₄ with ligand systems (e.g., SPhos) to enhance transmetalation.
- Protection/Deprotection : Protect the boronic acid as a pinacol ester (via reaction with pinacol) to prevent protodeboronation, followed by mild acidic deprotection post-coupling .
Q. What computational methods are employed to predict the interaction mechanisms of this compound with biological targets?
- Answer : Quantum mechanical calculations (e.g., DFT) model the compound’s electronic properties and binding affinity. Molecular dynamics (MD) simulations predict conformational stability in biological environments. Fragment-based docking (e.g., AutoDock Vina) identifies potential binding pockets in proteins like kinases or GPCRs. These methods guide experimental validation of pharmacological activity .
Q. How can discrepancies in reported biological activity data across studies be resolved?
- Answer : Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Purity Verification : Characterize compound purity (>95%) via HPLC and LC-MS to exclude impurities as confounding factors.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables like pH, temperature, or solvent effects .
Q. What strategies address low yields in synthesizing derivatives of this compound during multi-step reactions?
- Answer :
- Intermediate Stabilization : Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions.
- Flow Chemistry : Use continuous flow systems to enhance mixing and heat transfer for exothermic steps.
- Catalyst Screening : Test alternative catalysts (e.g., NiCl₂ for cost-effective cross-couplings) and optimize ligand-to-metal ratios .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Answer : Solubility discrepancies often arise from differences in pH (boronic acid forms esters at high pH) or counterion effects (e.g., HCl salts increase water solubility). Use potentiometric titration to measure pKa values and determine optimal solvent systems. Computational tools like COSMO-RS predict solubility trends based on molecular descriptors .
Q. What experimental controls are critical when studying the compound’s inhibitory effects on enzymes?
- Answer : Include:
- Negative Controls : Assays without the compound to rule out solvent/DMSO interference.
- Positive Controls : Known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Pre-incubation Studies : Test time-dependent inhibition to distinguish reversible vs. irreversible binding .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
